N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
Overview
Description
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a member of the thiazolo[5,4-b]pyridine family, which has been extensively studied for its biological activities.
Scientific Research Applications
Chemical Reactions Analysis
This compound is also valuable for studying various chemical reactions, such as nucleophilic aromatic substitution. The reactivity of the bromine atom can be explored in different conditions to understand the kinetics and mechanisms of these reactions. Such studies can inform the development of new synthetic methodologies in chemistry.
Each of these applications leverages the unique chemical structure and reactivity of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide to explore and develop new scientific avenues. The compound’s versatility makes it a valuable asset in multiple fields of scientific research .
Mechanism of Action
Target of Action
The primary target of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to reduced cell proliferation and survival, making this compound a potential candidate for cancer therapy.
Result of Action
The result of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide’s action is the potent inhibition of PI3K. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .
properties
IUPAC Name |
N-(6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-6-10-12(15-7-9)19-13(16-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTYDBWSMIMCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451478 | |
Record name | N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
588730-01-2 | |
Record name | N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.